G-4'G-7S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18O14S |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(5-hydroxy-4-oxo-7-sulfooxychromen-3-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
SQCSMLZKGFBVFL-ZFORQUDYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Metabolic Profiling and Disposition of Genistein 4 Glucuronide 7 Sulfate
Occurrence and Relative Abundance in Biological Systems
Following the consumption of soy-based foods or genistein (B1671435) supplements, the parent compound is rapidly metabolized. The resulting metabolites, including Genistein 4'-glucuronide-7-sulfate, are then distributed throughout the body via systemic circulation.
Identification as a Major Genistein Metabolite in Plasma
Genistein 4'-glucuronide-7-sulfate has been identified as a notable metabolite in human plasma. nih.govnih.gov After the ingestion of kinako (baked soybean powder), this mixed conjugate, along with genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide, were found to be major metabolites of genistein in the plasma of healthy volunteers. nih.gov In contrast, the concentration of the unconjugated genistein, or aglycone, is typically very low, often accounting for less than 1% of the total genistein in plasma. nih.gov One study noted that after a single oral dose of 50 mg of genistein, the aglycone represented only 3.7% of the total in the first two hours and 1.6% at a steady state. nih.gov Another study found that after consuming a soy beverage, glucuronides of genistein constituted 48% of the total isoflavone (B191592) concentration in plasma, while sulfates accounted for 8%, and mixed conjugates made up approximately 30%. nih.gov
A study involving two healthy volunteers who consumed kinako identified several genistein metabolites in their plasma. The concentrations of these metabolites are detailed in the table below.
| Metabolite | Concentration (nmol/L) - Subject 1 | Concentration (nmol/L) - Subject 2 |
| Genistein-7-glucuronide-4'-sulfate | 135.4 | 185.7 |
| Genistein-4',7-diglucuronide | 128.5 | 160.3 |
| Genistein-7-glucuronide | 85.6 | 115.2 |
| Genistein-4'-glucuronide | 54.3 | 72.1 |
| Genistein-7-sulfate | 25.8 | 35.1 |
| Genistein-4'-sulfate | 15.7 | 21.3 |
| Genistein | 10.2 | 13.8 |
Detection in Other Biological Matrices
Beyond plasma, genistein and its conjugated metabolites are also found in other biological matrices, most notably urine. nih.gov The profile of metabolites in urine can differ from that in plasma. For instance, the percentage of genistein excreted as glucuronide conjugates in urine is generally higher than their percentage in plasma, while the opposite is true for sulfate (B86663) conjugates. nih.govpsu.edu One study reported that in urine samples from men who consumed a soy diet, monoglucuronides accounted for 62.5% of the total genistein, followed by diglucuronides (12.5%), sulfoglucuronides (11.5%), disulfates (3.5%), and monosulfates (2.8%), with free genistein at only 0.9%. nih.gov The excretion of genistein metabolites is a key elimination pathway, with both intestinal and renal routes playing significant roles. researchgate.net
Sequential Formation and Appearance of Genistein 4'-glucuronide-7-sulfate among Phase II Metabolites
The appearance of genistein's phase II metabolites in plasma follows a distinct sequence. A nutrikinetic study identified the order of appearance of five key metabolites, with Genistein 4'-glucuronide-7-sulfate appearing third in this sequence. nih.gov The identified order is as follows:
Genistein-4',7-diglucuronide
Genistein-7-sulfate
Genistein-4'-sulfate-7-glucuronide
Genistein-4'-glucuronide
Genistein-7-glucuronide nih.gov
This specific order of appearance suggests a complex, multi-step process for the formation of these conjugates, which may involve initial glucuronidation followed by subsequent deglucuronidation and sulfation steps. nih.gov
Deconjugation Processes and Enterohepatic Recirculation of Genistein Conjugates
The deconjugation of genistein metabolites is a critical process that influences their bioavailability and potential biological activity. This process, along with enterohepatic recirculation, contributes to the prolonged presence of genistein and its derivatives in the body. nih.govnih.gov
Role of Deglucuronidation and Desulfation
Deglucuronidation, the removal of glucuronic acid, and desulfation, the removal of a sulfate group, are enzymatic processes that can convert conjugated metabolites back into the parent aglycone, genistein. nih.gov These reactions can occur in various tissues, including the liver and intestine, as well as within target cells. nih.govroehampton.ac.uk The hydrolysis of conjugates like genistein-7-glucuronide has been linked to the proliferative effects observed in certain breast cancer cell lines, suggesting that deconjugation can release the more biologically active aglycone at the cellular level. nih.gov
Enterohepatic recirculation is a process where compounds are excreted from the liver into the bile, released into the small intestine, and then reabsorbed back into the bloodstream to return to the liver. nih.govacs.orgelifesciences.org This cycle of conjugation in the liver, excretion into the intestine, deconjugation by intestinal enzymes (including those from gut bacteria), and reabsorption of the aglycone can significantly extend the half-life of genistein in the body. nih.govnih.gov An experimental model in rats demonstrated the occurrence of enterohepatic circulation of genistein. nih.govacs.orgnih.gov
Influence of Gut Microbiota on the Biotransformation of Genistein and its Conjugates
The gut microbiota plays a crucial role in the metabolism of genistein and its conjugates. mdpi.comnih.govresearchgate.net Intestinal bacteria possess enzymes, such as β-glucosidases, that can hydrolyze the glycosidic bonds of genistein precursors like genistin, releasing the genistein aglycone for absorption or further metabolism. nih.govnih.gov
Furthermore, the gut microbiota can perform a variety of other biotransformations on genistein, including reduction, dehydroxylation, and ring cleavage. roehampton.ac.ukresearchgate.net This can lead to the formation of different metabolites, such as dihydrogenistein (B190386) and 4-ethylphenol. mdpi.combmj.com The composition of an individual's gut microbiota can significantly influence the metabolic profile of genistein, leading to different "metabotypes" within the population. mdpi.com For example, some individuals' gut bacteria are capable of metabolizing genistein to 4-ethylphenol, while others may primarily produce dihydro-metabolites. mdpi.com These microbial metabolites can have their own distinct biological activities. researchgate.net The interaction between genistein and the gut microbiota is bidirectional, as genistein consumption has also been shown to modify the composition and metabolic activity of the gut microbiota itself. bmj.com
Advanced Analytical Methodologies for Genistein 4 Glucuronide 7 Sulfate Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating Genistein (B1671435) 4'-glucuronide-7-sulfate from other metabolites and endogenous compounds present in biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC has been a cornerstone in the analysis of isoflavone (B191592) metabolites. nih.govnih.gov Researchers have developed HPLC methods coupled with UV-diode-array detectors (DAD) to simultaneously measure multiple isoflavone metabolites, including Genistein 4'-glucuronide-7-sulfate, in human plasma. nih.govnih.govresearchgate.net These methods often involve solid-phase extraction (SPE) for sample clean-up, enhancing the recovery and purity of the analytes. nih.govnih.govresearchgate.net
A typical HPLC setup for analyzing Genistein 4'-glucuronide-7-sulfate and other related metabolites might employ a C18 column and a gradient mobile phase consisting of an ammonium (B1175870) acetate (B1210297) solution and acetonitrile. nih.govresearchgate.net The UV detection is commonly set at 250 nm for optimal sensitivity. nih.gov Such methods have demonstrated good linearity over a wide concentration range, with low limits of detection and quantification, making them suitable for pharmacokinetic studies. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
UPLC represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns. waters.com This technology has been successfully applied to the analysis of genistein and its metabolites, significantly reducing run times from over an hour to under 20 minutes without compromising data quality. waters.comwaters.com
UPLC systems, often coupled with mass spectrometry, provide a powerful tool for the sensitive and robust quantification of Genistein 4'-glucuronide-7-sulfate in biological samples like blood. nih.gov The enhanced sensitivity of UPLC-MS/MS methods allows for the use of very small sample volumes, which is particularly advantageous in preclinical studies involving small animals. nih.gov
Mass Spectrometry (MS) for Characterization and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and precise quantification of Genistein 4'-glucuronide-7-sulfate. Its high sensitivity and specificity allow for the unambiguous identification of this metabolite, even in complex biological matrices.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Genistein 4'-glucuronide-7-sulfate. nih.gov In negative ion mode ESI-MS, Genistein 4'-glucuronide-7-sulfate and its isomers can be readily detected as deprotonated molecules [M-H]⁻. nih.govnih.gov The structural identification of these metabolites is often confirmed by comparing their LC-ESI-MS data with that of chemically synthesized standards. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound and distinguishing between isobaric species. nih.gov UHPLC coupled with HRMS has been utilized for the comprehensive screening and identification of genistein metabolites. nih.gov This technique allows for the confident identification of metabolites based on their accurate mass and isotopic patterns, providing a higher degree of certainty in structural assignments. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Quantification (e.g., Multiple Reaction Monitoring, MRM)
Tandem mass spectrometry (MS/MS) is a powerful technique that involves the fragmentation of a selected precursor ion to generate a characteristic product ion spectrum, which serves as a structural fingerprint. This fragmentation pattern provides detailed structural information about the molecule. For instance, the MS/MS spectrum of Genistein 4'-glucuronide-7-sulfate would show characteristic losses of the glucuronide and sulfate (B86663) moieties. nih.govnih.gov
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification mode in tandem mass spectrometry. nih.gov In an MRM experiment, specific precursor-to-product ion transitions are monitored for the analyte of interest. This technique is widely used for the quantification of genistein and its metabolites, including Genistein 4'-glucuronide-7-sulfate, in biological fluids. nih.govresearchgate.net The high specificity of MRM minimizes interferences from the sample matrix, leading to accurate and precise quantification, even at very low concentrations. nih.gov
Interactive Data Table: Analytical Methods for Genistein Metabolites
| Analytical Technique | Key Features | Application in Genistein 4'-glucuronide-7-sulfate Research |
| HPLC-UV/DAD | Robust, good for quantification of known metabolites. | Simultaneous determination of multiple isoflavone conjugates in plasma. nih.govnih.govresearchgate.net |
| UPLC-MS/MS | High throughput, high sensitivity, and high resolution. | Rapid and sensitive quantification in small volume blood samples. nih.govmdpi.com |
| ESI-MS | Soft ionization, suitable for polar and labile compounds. | Detection and identification of conjugated metabolites in negative ion mode. nih.govnih.gov |
| HRMS | Accurate mass measurement for elemental composition. | Confident identification and structural elucidation of metabolites. nih.gov |
| MS/MS (MRM) | High selectivity and sensitivity for quantification. | Precise quantification in complex biological matrices like plasma. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex metabolites like Genistein 4'-glucuronide-7-sulfate. While mass spectrometry can provide the molecular weight and fragmentation patterns, NMR provides detailed information about the atomic arrangement and the specific sites of conjugation.
Research has successfully utilized high-frequency NMR to confirm the structure of chemically synthesized isoflavone conjugates, which then serve as standards for identifying metabolites in biological samples. For instance, the structural identification of Genistein-7-glucuronide-4'-sulfate was definitively confirmed by comparing its Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and 600 MHz ¹H-NMR spectral data with those of the chemically synthesized compound. nih.gov This comparative approach is crucial for distinguishing between various isomers.
The process often involves synthesizing the target compound and its isomers, followed by detailed NMR analysis. For example, in studies of related isoflavone metabolites like equol (B1671563) conjugates, compounds such as equol-7-glucuronide-4'-sulfate were synthesized and their structures elucidated through comprehensive NMR and MS analysis. nih.gov The ¹H-NMR data provides key information on the chemical shifts and coupling constants of the protons, allowing researchers to pinpoint where the glucuronyl and sulfate groups are attached to the genistein backbone.
Table 1: Key Research Findings on NMR Spectroscopy for Isoflavone Conjugate Elucidation
| Study Focus | Key Findings | Citation |
| Identification of Genistein Metabolites | The structure of Genistein-7-glucuronide-4'-sulfate in human plasma was identified by comparing its LC-ESI-MS and 600 MHz ¹H-NMR spectral data with a chemically synthesized standard. | nih.gov |
| Synthesis of Related Conjugates | Equol-7-glucuronide-4'-sulfate was synthesized and its structure confirmed using ¹H-NMR and ESI-MS, providing a reference for metabolic studies. | nih.gov |
| General Isoflavone Analysis | The structures of isolated isoflavones like daidzein (B1669772) and genistein are routinely characterized using extensive 1D and 2D NMR and mass spectral data. | ajprd.com |
Development and Validation of Robust Analytical Methods for Biological Samples
The accurate quantification of Genistein 4'-glucuronide-7-sulfate in biological matrices such as plasma and urine is critical for understanding the pharmacokinetics and bioavailability of its parent compound, genistein. Given the low concentrations and the presence of numerous other metabolites, highly sensitive and specific methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this purpose.
The development of these methods involves several key steps. First, the metabolite, such as Genistein-7-glucuronide-4'-sulfate, is identified in plasma. nih.gov Subsequently, a quantitative method is established. This often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before injection into the LC-MS/MS system. nih.govnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting specific parent-to-product ion transitions. nih.gov
Method validation is performed according to established guidelines to ensure reliability. koreascience.krjneonatalsurg.com Key validation parameters include linearity, accuracy, precision (both intra- and inter-assay), recovery, and the limits of detection (LOD) and quantification (LOQ). For example, a validated HPLC-MS/MS method for determining genistein and its metabolite equol in serum and urine demonstrated linearity with correlation coefficients (r) between 0.9948 and 0.9984. nih.gov The precision and accuracy were shown to meet the requirements of regulatory bodies like the U.S. Food and Drug Administration. nih.gov Similarly, methods for analyzing isoflavone conjugates in urine have shown inter- and intra-assay coefficients of variation generally below 20% and 10%, respectively. nih.gov
Studies have successfully applied these validated methods to quantify metabolites in human plasma. After administration of a soy product, Genistein-7-glucuronide-4'-sulfate was found to be a major metabolite, highlighting the importance of having analytical methods capable of measuring these specific diconjugates. nih.gov
Table 2: Validation Parameters for Analytical Methods in Isoflavone Research
| Parameter | Typical Performance | Citation |
| Linearity (Correlation Coefficient, r or r²) | r > 0.99 | nih.govaacrjournals.org |
| Intra-assay Variability (CV) | < 10% | nih.gov |
| Inter-assay Variability (CV) | < 20% | nih.gov |
| Recovery | > 90% | nih.gov |
| Limit of Detection (LOD) | 1-2 ng/mL for related compounds (daidzein, genistein, equol) | nih.gov |
Cellular and Molecular Interactions of Genistein 4 Glucuronide 7 Sulfate in Research Models
Mechanistic Studies of Cellular Uptake and Efflux Transporters for Isoflavone (B191592) Conjugates (e.g., BCRP substrates)
The bioavailability and disposition of genistein (B1671435) and its metabolites are heavily influenced by the action of ATP-binding cassette (ABC) transporters. Research has identified Breast Cancer Resistance Protein (BCRP/ABCG2) as a key efflux transporter for genistein conjugates.
Studies using mouse models have demonstrated that BCRP plays a dominant role in the intestinal excretion of genistein sulfates and a significant role for genistein glucuronides. nih.gov In experiments with BCRP knockout mice, the excretion of genistein sulfate (B86663) from the small intestine was reduced by over 90% and became undetectable in the colon, underscoring the transporter's critical function. nih.gov This efflux mechanism limits the systemic absorption of the conjugates by pumping them from intestinal cells back into the gut lumen. nih.govpsu.edu
The interplay between metabolic enzymes and transporters like BCRP forms a coordinated system for the detoxification and elimination of xenobiotics, including isoflavones. The data suggests that Genistein 4'-glucuronide-7-sulfate, as a dually conjugated molecule, is a prime substrate for this efflux system.
Table 1: Role of BCRP in the Transport of Genistein Conjugates
| Transporter | Substrate(s) | Tissue Location | Finding | Citation |
|---|---|---|---|---|
| BCRP (ABCG2) | Genistein sulfate, Genistein glucuronide | Mouse Intestine | Plays a dominant role in facilitating genistein sulfate excretion and a major role in genistein glucuronide excretion. | nih.gov |
Investigations into Estrogen Receptor Binding and Activity by Genistein Conjugates (e.g., ERα, ERβ)
The estrogenic activity of the parent compound, genistein, is attributed to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ER), with a notable preference for ERβ over ERα. nih.govnih.gov However, the conjugation of genistein with glucuronic acid and sulfate moieties, as in Genistein 4'-glucuronide-7-sulfate, dramatically alters its physicochemical properties and biological activity.
Scientific consensus indicates that deconjugation is a prerequisite for estrogenic activity. researchgate.netresearchgate.net Studies consistently show that genistein conjugates, such as glucuronides and sulfates, lack the significant proliferative effects observed with the parent aglycone in estrogen-dependent cell lines. researchgate.net The bulky and hydrophilic glucuronide and sulfate groups hinder the molecule's ability to effectively bind to the ligand-binding pocket of estrogen receptors. Any estrogenic response observed upon exposing cells to genistein conjugates is generally attributed to the metabolic conversion of a small fraction of these conjugates back into the active aglycone by enzymes like β-glucuronidases present in tissues. researchgate.netresearchgate.net
Direct comparative data on the estrogen receptor binding affinities of Genistein 4'-glucuronide-7-sulfate and its various positional isomers are not extensively available in the scientific literature. However, based on the established principle of conjugate inactivity, it is expected that these conjugated forms would exhibit negligible direct binding to both ERα and ERβ compared to the parent aglycone, genistein.
For reference, the binding affinity of genistein itself has been well-characterized, showing a significant preference for ERβ.
Table 2: Estrogen Receptor Binding Affinity of Genistein (Aglycone)
| Compound | Receptor | Relative Binding Affinity (RBA) % (E2 = 100%) | Binding Selectivity (β/α) | Citation |
|---|---|---|---|---|
| Genistein | ERα | 0.021% | 324 | nih.gov |
| Genistein | ERβ | 6.8% | 324 | nih.gov |
Note: This table shows data for the parent compound, genistein. The RBA for its conjugated metabolites, including Genistein 4'-glucuronide-7-sulfate, is considered to be significantly lower, approaching negligible levels.
Consistent with the binding affinity data, the ability to activate gene expression via estrogen receptors is a feature of the aglycone, genistein, rather than its conjugated metabolites. Genistein has been shown to stimulate the expression of estrogen-responsive genes in cell lines such as MCF-7 breast cancer cells. nih.gov
Studies investigating the estrogenic potency of major genistein metabolites like genistein-7-O-glucuronide have found their activity to be significantly lower than that of genistein. researchgate.net The low level of gene activation that is sometimes observed is directly correlated with the rate of deconjugation back to the parent compound within the cell culture system. researchgate.net Therefore, Genistein 4'-glucuronide-7-sulfate is not considered a direct activator of ER-mediated gene transcription. Its potential to influence gene expression is indirect and wholly dependent on its prior conversion to genistein.
Modulation of Intracellular Signaling Pathways in In Vitro Models
Genistein, the aglycone, is known to be a potent modulator of numerous intracellular signaling pathways, largely due to its ability to inhibit protein tyrosine kinases. However, as with estrogenic activity, these molecular interactions are significantly diminished or abolished upon conjugation.
Genistein is a well-documented inhibitor of several protein tyrosine kinases, including the receptor tyrosine kinase for Vascular Endothelial Growth Factor (VEGF). medchemexpress.com This inhibitory action is a key mechanism behind many of its observed anti-proliferative and anti-angiogenic effects in research models.
There is a lack of specific studies investigating the direct effect of Genistein 4'-glucuronide-7-sulfate on protein kinase activity. The addition of large, charged sulfate and glucuronide groups is expected to prevent the molecule from accessing the ATP-binding site of kinases, which is necessary for inhibition. Consequently, the activity of Genistein 4'-glucuronide-7-sulfate in this context is presumed to be negligible unless it is first metabolized back to genistein.
The parent compound genistein has been shown to modulate key transcription factors involved in inflammation and oxidative stress responses, such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).
NF-κB: Genistein can suppress the activation of NF-κB, a pathway crucial for inflammatory responses and cell survival. nih.gov
Nrf2: In porcine intestinal epithelial cells, genistein has been demonstrated to protect against oxidative stress by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. nih.gov
Direct evidence of Genistein 4'-glucuronide-7-sulfate modulating these transcription factors is absent from the current body of research. Given that the activation of these pathways by genistein involves intracellular interactions, the highly polar and membrane-impermeable nature of its dually conjugated metabolite, combined with its rapid efflux by transporters like BCRP, makes a direct intracellular effect highly improbable. Any influence on these pathways in vivo would likely be an indirect consequence of deconjugation in specific tissues.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Genistein 4'-glucuronide-7-sulfate |
| Genistein |
| Estradiol |
| Daidzein (B1669772) |
| Genistein-7-O-glucuronide |
| Quercetin |
Influence on Gene Expression and Epigenetic Mechanisms in Cellular Systems
There is a notable absence of direct research investigating the influence of Genistein 4'-glucuronide-7-sulfate on gene expression and epigenetic mechanisms in cellular systems. Scientific inquiry has predominantly focused on the aglycone form, genistein, which has been shown to modulate the expression of genes involved in various cellular processes, including cell cycle control and apoptosis. aacrjournals.orgresearchgate.net Furthermore, genistein has been reported to induce epigenetic alterations, such as changes in DNA methylation and histone acetylation, which can impact gene expression. aacrjournals.org
Role in Oxidative Stress Pathways and Antioxidant Defense in Cellular Models
The direct role of Genistein 4'-glucuronide-7-sulfate in oxidative stress pathways and antioxidant defense in cellular models remains to be elucidated. Research on the parent compound, genistein, has demonstrated its antioxidant properties, which are attributed to its ability to scavenge free radicals and to influence the activity of antioxidant enzymes. roehampton.ac.uknih.gov
Studies on sulfated metabolites of genistein suggest that the addition of a sulfate group may diminish its antioxidant capacity. For instance, one comparative study found that genistein-4'-sulfate and genistein-4',7-disulfate were less effective antioxidants than genistein itself. nih.gov This suggests that the sulfation of the hydroxyl groups, which are critical for antioxidant activity, reduces the molecule's ability to neutralize reactive oxygen species.
Given that Genistein 4'-glucuronide-7-sulfate contains a sulfate group, it is plausible that its antioxidant potential is lower than that of the parent genistein molecule. However, without direct experimental evidence, this remains a hypothesis. The interplay between the glucuronide and sulfate moieties and their combined effect on the molecule's interaction with oxidative stress pathways is an area that requires dedicated investigation.
Biological Activities of Genistein 4 Glucuronide 7 Sulfate in Preclinical Research in Vitro and Animal Studies
Assessment of Anti-inflammatory Properties in Animal Models
There is a significant lack of published animal studies specifically evaluating the anti-inflammatory properties of Genistein (B1671435) 4'-glucuronide-7-sulfate. While the parent compound, genistein, has demonstrated anti-inflammatory effects in various animal models by modulating inflammatory pathways and mediators, it is unknown if this specific metabolite retains, loses, or has altered anti-inflammatory activity. nih.govnih.gov
Evaluation of Antioxidant Potential in Animal Models
Similarly, no dedicated animal studies assessing the antioxidant potential of Genistein 4'-glucuronide-7-sulfate were identified. Genistein itself is known to possess antioxidant properties, but the process of glucuronidation and sulfation could significantly alter the chemical structure and, consequently, its ability to scavenge free radicals or modulate antioxidant enzyme systems. roehampton.ac.ukmdpi.com
Modulation of Cellular Proliferation and Apoptosis in Preclinical Cancer Models (e.g., cell lines, xenografts)
Preclinical research on the direct effects of Genistein 4'-glucuronide-7-sulfate on cancer cell proliferation and apoptosis is not available. Numerous in vitro and xenograft studies have been conducted on genistein, showing its ability to inhibit cancer cell growth and induce apoptosis in various cancer types. nih.govnih.govnih.gov The question of whether its metabolites, including the doubly conjugated form, are active, inactive, or have different activity profiles in cancer models remains to be answered by future research.
Effects on Cellular Differentiation and Angiogenesis in In Vitro Models
Specific in vitro studies on the effects of Genistein 4'-glucuronide-7-sulfate on cellular differentiation and angiogenesis have not been found in the existing scientific literature. The parent compound, genistein, has been shown to influence these processes. For instance, some studies indicate that genistein can inhibit angiogenesis, a critical process in tumor growth. nih.gov The activity of its metabolites in this context is yet to be determined.
Investigations into Impact on Bone Health and Vascular Function in Non-Human Models
There is a notable absence of non-human model studies investigating the impact of Genistein 4'-glucuronide-7-sulfate on bone health and vascular function. Genistein has been studied for its potential benefits in maintaining bone density and for its effects on the vascular system. nih.govfrontiersin.org Whether Genistein 4'-glucuronide-7-sulfate contributes to these effects is currently unknown.
Research Challenges and Future Perspectives for Genistein 4 Glucuronide 7 Sulfate
Addressing the Limited Research on Specific Mixed Conjugates
The scientific community has largely concentrated on the biological activities of genistein's primary metabolites, the simple glucuronides and sulfates. nih.govaacrjournals.org However, mixed conjugates like Genistein (B1671435) 4'-glucuronide-7-sulfate have been identified as significant metabolites in human plasma. nih.govresearchgate.net The scarcity of research on these specific mixed conjugates is a major gap in understanding the full pharmacological profile of genistein. Future studies need to prioritize the synthesis and characterization of these compounds to enable further investigation into their biological relevance.
Development of Biologically Relevant In Vitro and Ex Vivo Models for Conjugate Studies
A significant hurdle in studying genistein metabolites is the lack of appropriate in vitro and ex vivo models that accurately reflect the metabolic environment of human tissues. researchgate.net While cell lines like MCF-7 and T47D have been used to study genistein metabolism, they exhibit different metabolic profiles, with MCF-7 cells primarily producing glucuronides and T47D cells producing sulfates. nih.gov To accurately assess the biological effects of mixed conjugates like Genistein 4'-glucuronide-7-sulfate, it is crucial to develop more sophisticated models. These could include co-culture systems, three-dimensional (3D) cell cultures, and organ-on-a-chip technologies that better mimic the complex interplay of enzymes and transporters involved in isoflavone (B191592) metabolism in vivo.
Exploration of Bioactivity of Genistein 4'-glucuronide-7-sulfate beyond Current Understandings
The current understanding of the bioactivity of genistein and its conjugates primarily revolves around their estrogenic and anti-cancer properties. nih.govnih.gov However, the full spectrum of their biological effects is likely much broader. It is plausible that mixed conjugates such as Genistein 4'-glucuronide-7-sulfate possess unique activities that are yet to be discovered. Future research should explore a wider range of potential biological targets and pathways for this specific metabolite, including its effects on inflammation, cardiovascular health, and metabolic disorders. nih.gov
Application of Advanced Omics Technologies for Comprehensive Metabolic and Functional Profiling
The advent of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to comprehensively investigate the metabolism and functional effects of genistein and its conjugates. mdpi.comnih.gov These technologies can be applied to:
Metabolomics: To precisely identify and quantify the full spectrum of genistein metabolites, including mixed conjugates, in biological samples. nih.gov
Transcriptomics and Proteomics: To elucidate the effects of specific conjugates like Genistein 4'-glucuronide-7-sulfate on gene and protein expression patterns in target cells, providing insights into their mechanisms of action. mdpi.com
Nutrigenomics: To understand how individual genetic variations influence the metabolism of genistein and the response to its conjugates. nih.gov
The integration of these omics approaches will be instrumental in building a holistic understanding of the role of Genistein 4'-glucuronide-7-sulfate and other metabolites in human health and disease.
Data Tables
Table 1: Investigated Genistein Metabolites and their Studied Biological Contexts
| Compound Name | Biological Context Investigated | Key Findings | References |
| Genistein-7-glucuronide (G-7-G) | Proliferation in breast cancer cells | Weak stimulation of proliferation; activity associated with hydrolysis to genistein. | nih.gov |
| Genistein-7-sulfate (G-7-S) | Proliferation in breast cancer cells | No effect on cell growth; not metabolized by the tested cell lines. | nih.gov |
| Genistein-4'-sulfate (G-4'-S) | Proliferation in breast cancer cells | No effect on cell growth; not metabolized by the tested cell lines. | nih.gov |
| Daidzein-7-glucuronide-4'-sulfate (D-7G-4'S) | Identification in human plasma | Identified as a major metabolite of daidzein (B1669772) after kinako ingestion. | nih.govresearchgate.net |
| Genistein-4',7-diglucuronide (G-4',7-diG) | Identification in human plasma | Identified as a major metabolite of genistein after kinako ingestion. | nih.govresearchgate.net |
Table 2: Analytical and Research Techniques for Genistein and its Metabolites
| Technique | Application | References |
| High-Performance Liquid Chromatography (HPLC) | Quantification of genistein and its metabolites in various samples. | neeligenetics.comresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of genistein metabolites. | nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of synthesized and isolated genistein metabolites. | nih.govneeligenetics.com |
| In Vitro Cell Culture | Studying the metabolism and biological effects of genistein and its conjugates on cell lines. | nih.govresearchgate.net |
| Omics Technologies (Metabolomics, Genomics, etc.) | Comprehensive profiling of metabolic pathways and functional effects. | mdpi.comnih.gov |
Q & A
Q. How do researchers validate the biological relevance of this compound in disease models?
- Methodological Answer : Use gene knockout models (e.g., UGT1A1⁻/⁻ mice) to assess the metabolite’s contribution to observed effects. Pair with transcriptomic/proteomic profiling to identify pathway modulation (e.g., lipid metabolism genes). Compare outcomes to aglycone genistein to isolate conjugation-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
